![molecular formula C23H23ClN4O B2740454 7-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477229-30-4](/img/structure/B2740454.png)
7-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
7-(3-Chloro-4-methylphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidin-4-amine derivative characterized by:
- Position 7: A 3-chloro-4-methylphenyl group, contributing steric bulk and lipophilicity.
- Position 5: A phenyl ring, enabling π-π interactions.
- Position 4: A 3-methoxypropylamine substituent, enhancing solubility via the methoxy group .
This scaffold is common in kinase inhibitors and antitumor agents, with structural modifications critically influencing pharmacological and physicochemical properties.
Propriétés
IUPAC Name |
7-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O/c1-16-9-10-18(13-20(16)24)28-14-19(17-7-4-3-5-8-17)21-22(25-11-6-12-29-2)26-15-27-23(21)28/h3-5,7-10,13-15H,6,11-12H2,1-2H3,(H,25,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLARQIUYVVJKLG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=C(C3=C(N=CN=C32)NCCCOC)C4=CC=CC=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Activité Biologique
The compound 7-(3-chloro-4-methylphenyl)-N-(3-methoxypropyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a novel organic molecule with a pyrrolo[2,3-d]pyrimidine core structure. Its unique substituents suggest potential for diverse biological activities, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing relevant data tables and case studies.
Chemical Structure and Properties
The chemical formula for the compound is C₁₈H₁₈ClN₃O, with a molecular weight of approximately 329.81 g/mol. The presence of a chloro group, a methyl group, and a methoxypropyl chain contributes to its reactivity and potential biological interactions.
Biological Activity
Preliminary studies indicate that compounds similar to This compound exhibit significant biological activities:
- Anticancer Activity : Similar pyrrolo[2,3-d]pyrimidines have shown promise in inhibiting tumor growth.
- Antimicrobial Properties : Certain derivatives have demonstrated effectiveness against various bacterial strains.
- Inhibition of Kinases : Compounds in this class are being explored as inhibitors for specific kinases involved in cancer progression.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Binding affinity studies often employ techniques such as surface plasmon resonance (SPR) and enzyme-linked immunosorbent assays (ELISA) to quantify these interactions.
Case Studies
- Anticancer Research : A study investigating the anticancer effects of related pyrrolo[2,3-d]pyrimidines found that they inhibited cell proliferation in various cancer cell lines through apoptosis induction.
- Kinase Inhibition : Research has demonstrated that certain derivatives effectively inhibit Janus kinase (JAK), which is crucial in the signaling pathways of many cancers.
Comparative Analysis
To better understand the potential of This compound , we can compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
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6-benzyl-4-morpholin-4-yl-2-(4-nitrophenyl)-5H-pyrrolo[3,4-d]pyrimidin-7-one | Benzyl and morpholine substitutions | Anticancer activity |
1-(4-benzoylpiperazin-1-yl)-2-[4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl]ethane | Piperazine ring and triazole substitution | Antimicrobial properties |
6-benzyl-2,4-dichloro-5H-pyrrolo[3,4-d]pyrimidin-7-one | Dichloro substitution | Potential antiviral effects |
Synthesis and Development
The synthesis of This compound can be achieved through several methods typically involving condensation reactions followed by cyclization processes. The choice of synthetic route can significantly influence yield and purity.
Comparaison Avec Des Composés Similaires
Substituent Variations at Position 7
Modifications at position 7 significantly alter steric and electronic properties:
Substituent Variations at Position 5
Position 5 substituents modulate aromatic interactions:
Target Compound : The unmodified phenyl group at position 5 prioritizes π-π stacking over electronic effects, contrasting with halogenated or heteroaromatic analogues.
Amine Group Variations at Position 4
The 4-amine substituent affects solubility and binding interactions:
Target Compound : The 3-methoxypropyl group offers superior solubility compared to aromatic amines (e.g., N-(4-methylphenyl)) while avoiding excessive bulkiness seen in naphthalenyl derivatives.
Physicochemical Properties
Key Insight : The target’s 3-methoxypropyl group likely enhances solubility relative to benzyl or naphthalenyl analogues but may reduce membrane permeability compared to cyclopropylmethyl derivatives.
Q & A
Q. Methodological Answer :
- 1H/13C NMR : Assign peaks using deuterated DMSO (δ 11.89 ppm for NH protons; aromatic protons at δ 7.02–8.35 ppm). Compare with analogous compounds to confirm substituent positions .
- HRMS : Validate molecular weight (e.g., calculated vs. observed m/z for [M+H]+) with <2 ppm error .
- IR Spectroscopy : Identify functional groups (e.g., NH stretches at ~3100 cm⁻¹, C=O at ~1624 cm⁻¹) .
Advanced: How can crystallographic data resolve ambiguities in molecular conformation, such as tautomerism or hydrogen bonding?
Q. Methodological Answer :
- Single-Crystal X-ray Diffraction : Resolve tautomeric forms (e.g., 7H vs. 9H pyrrolopyrimidine tautomers) by analyzing bond lengths and angles. For example, intramolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilize specific tautomers .
- Dihedral Angle Analysis : Measure angles between the pyrrolopyrimidine core and substituents (e.g., 12.8° for phenyl groups) to confirm steric compatibility .
- Hydrogen Bond Networks : Map weak C–H⋯O or C–H⋯π interactions to explain packing anomalies or solubility profiles .
Basic: What in vitro assays are suitable for preliminary evaluation of biological activity?
Q. Methodological Answer :
- Dose-Response Studies : Use cell-based assays (e.g., IC50 determination in cancer lines) with concentrations ranging from 1 nM to 100 µM .
- Enzyme Inhibition : Screen against kinases or proteases via fluorescence polarization or FRET assays, leveraging the compound’s ATP-mimetic core .
- Cytotoxicity Controls : Include reference compounds (e.g., staurosporine) and measure lactate dehydrogenase (LDH) release to differentiate specific activity from general toxicity .
Advanced: How can computational modeling address discrepancies between predicted and observed bioactivity?
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions (e.g., kinase binding pockets) to identify steric clashes or solvation effects not evident in static docking .
- Free Energy Perturbation (FEP) : Quantify binding affinity changes caused by substituent modifications (e.g., chloro vs. methoxy groups) .
- SAR Refinement : Cross-validate computational predictions with experimental IC50 data, adjusting force fields or protonation states to improve correlation coefficients (R² > 0.8) .
Basic: What purification techniques are effective for isolating this compound from complex reaction mixtures?
Q. Methodological Answer :
- Recrystallization : Use ethanol-DMF (1:1) for high-purity crystals, leveraging differential solubility of byproducts .
- Flash Chromatography : Employ silica gel with gradient elution (e.g., 5–20% methanol in dichloromethane) to separate regioisomers .
- HPLC : Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purity assessment (>99%) .
Advanced: How can advanced chromatographic methods resolve co-eluting impurities in scaled-up syntheses?
Q. Methodological Answer :
- Preparative SFC : Use supercritical CO2 with methanol co-solvent to separate enantiomers or diastereomers with minimal solvent waste .
- Ion-Exchange Chromatography : Isolate charged byproducts (e.g., unreacted amines) using Dowex 50WX4 resin .
- Mass-Directed Purification : Couple LC-MS to automate fraction collection based on m/z signals, ensuring >98% purity .
Basic: How is the compound’s stability assessed under physiological conditions?
Q. Methodological Answer :
- pH Stability Studies : Incubate in buffers (pH 2–9) at 37°C for 24–72 hours, monitoring degradation via HPLC .
- Plasma Stability : Test in human plasma (37°C, 1–6 hours) with precipitation (acetonitrile) to quantify intact compound .
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation products .
Advanced: What strategies validate the compound’s mechanism of action when conflicting biochemical data arise?
Q. Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to confirm rate-determining steps in enzymatic assays .
- CRISPR Knockout Models : Delete putative target genes in cell lines to assess loss of compound efficacy .
- Thermal Shift Assays : Measure protein melting temperature (ΔTm) shifts to confirm direct binding .
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